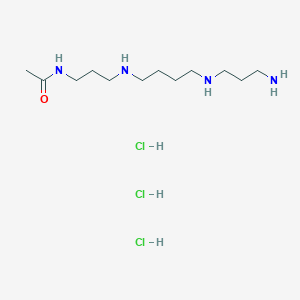

N1-Acetylspermine trihydrochloride

Description

Overview of Polyamines and their Physiological Significance

Polyamines are ancient, ubiquitous molecules that are indispensable for life in virtually all organisms. Their study is central to many areas of cell biology and medicine.

Polyamines, which include putrescine, spermidine (B129725), and spermine (B22157), are aliphatic polycations present in all eukaryotic and prokaryotic cells. nih.govcambridge.orgresearchgate.net Their defining characteristic is the presence of two or more positively charged amino groups at physiological pH. nih.govcambridge.org This polycationic nature is crucial for their biological function, as it allows them to avidly interact with negatively charged cellular macromolecules such as DNA, RNA, ATP, and phospholipids. cambridge.orgnih.govnih.gov These interactions are fundamental to the structure and function of these essential cellular components.

Polyamines are essential for normal cell growth, viability, and proliferation. nih.govnih.govejss-journal.comyoutube.com They exert a wide range of effects, including the stimulation of cell division, gene expression, DNA and protein synthesis, and the regulation of apoptosis (programmed cell death). nih.govcambridge.orgresearchgate.net The precise control of polyamine levels is critical for the progression of the cell cycle. ejss-journal.com Furthermore, polyamines and their derivatives play a significant part in modulating cellular differentiation, the process by which stem cells develop into more specialized cell types. ejss-journal.comnih.govnih.govtaylorfrancis.com Their influence on gene expression and signal transduction pathways is a key aspect of this regulatory role. ejss-journal.com

Given their potent biological activities, the intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. nih.govnih.govmdpi.com This maintenance of stable levels, known as homeostasis, is critical for cell survival. nih.govnih.gov The cell employs intricate feedback mechanisms to control polyamine concentrations, including regulating the key enzymes involved in their synthesis and degradation. nih.gov Dysregulation of polyamine homeostasis, leading to either excessively high or low levels, is associated with various pathological conditions, highlighting the importance of this delicate balance for cellular health. nih.govnih.govphysiology.org

N1-Acetylspermine as a Monoacetylated Spermine Derivative

Within the metabolic lifecycle of polyamines, acetylation represents a key regulatory control point. N1-Acetylspermine is a direct product of this process, acting as a pivotal molecule in the catabolic and interconversion pathways.

N1-Acetylspermine is a monoacetylated derivative of spermine, formed when an acetyl group is attached to its N1-position. ontosight.ai This reaction is catalyzed by the highly regulated cytosolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). nih.govphysiology.orgpsu.edu The acetylation of spermine to N1-Acetylspermine is often the first and rate-limiting step in the polyamine interconversion pathway. nih.govpsu.edu

Once formed, N1-Acetylspermine has two main fates. It can be oxidized by the enzyme acetylpolyamine oxidase (PAOX), which converts it back to the polyamine spermidine. nih.govphysiology.orgnih.gov Alternatively, the acetylated derivative can be excreted from the cell. physiology.org N1-Acetylspermine is a better substrate for polyamine oxidase than non-acetylated spermine, facilitating its efficient conversion. nih.govbiocompare.com This pathway allows the cell to dynamically regulate the relative levels of spermine and spermidine, responding to cellular needs. nih.govpsu.edu

The discovery of N1-Acetylspermine and other acetylated polyamines dates back to the early 1980s. Initial research identified these compounds as key intermediates in the catabolism of polyamines. nih.gov These studies established that acetylation was a critical step that prepared polyamines for breakdown or interconversion. nih.gov The subsequent cloning of the gene for spermidine/spermine N1-acetyltransferase (SSAT) allowed for more detailed investigations into the regulation of this pathway and solidified the understanding of N1-Acetylspermine's role as a central player in polyamine homeostasis. psu.edu Research has since explored its significance in various physiological and pathological states, including cancer, where polyamine metabolism is often dysregulated. ontosight.ainih.gov

Research Data Tables

Table 1: Properties of N1-Acetylspermine Trihydrochloride

| Property | Value | Source |

|---|---|---|

| Formal Name | N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-acetamide, trihydrochloride | |

| CAS Number | 77928-70-2 | |

| Molecular Formula | C₁₂H₂₈N₄O • 3HCl | |

| Formula Weight | 353.8 g/mol |

| Class | Acetamide | hmdb.ca |

Table 2: Key Enzymes in N1-Acetylspermine Metabolism

| Enzyme | Gene | Function | Role in N1-Acetylspermine Metabolism | Source |

|---|---|---|---|---|

| Spermidine/spermine N1-acetyltransferase | SAT1 | Catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine. | Directly produces N1-Acetylspermine from spermine. This is a rate-limiting step in polyamine catabolism. | nih.govphysiology.orgpsu.edu |

| Acetylpolyamine oxidase | PAOX | Catalyzes the oxidation of N1-acetylated polyamines. | Degrades N1-Acetylspermine back into spermidine, completing the interconversion cycle. | nih.govphysiology.orgnih.gov |

Research Rationale and Scope of Investigation

The study of this compound is driven by its central role in polyamine homeostasis, which is frequently dysregulated in pathological conditions, particularly cancer. Research focuses on elucidating its metabolic pathways, its function in cellular processes, its potential as a biomarker for disease, and the development of analytical methods for its detection. Understanding the dynamics of N1-Acetylspermine offers promising avenues for diagnostics and therapeutic interventions.

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4O.3ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;;;/h14-15H,2-11,13H2,1H3,(H,16,17);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSPUTBJDXPUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-70-2 | |

| Record name | N1-Acetylspermine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Catabolism of N1 Acetylspermine

Enzymatic Formation of N1-Acetylspermine

The synthesis of N1-acetylspermine is primarily catalyzed by the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT).

Role of Spermidine/Spermine N1-Acetyltransferase (SSAT/SAT1) in N1-Acetylspermine Production

Spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1, is the principal enzyme responsible for the acetylation of spermine and spermidine. oncotarget.comnih.gov This process is a crucial step in polyamine catabolism. nih.gov

SSAT is a rate-limiting enzyme in the polyamine catabolic pathway. oup.com It plays a pivotal role in maintaining polyamine homeostasis by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N1 position of spermine or spermidine. oncotarget.comnih.govphysiology.org This acetylation reduces the positive charge of the polyamines, which alters their ability to bind to acidic molecules like nucleic acids and subsequently influences their cellular functions. physiology.org The resulting acetylated polyamines are then either excreted from the cell or further metabolized. oncotarget.comnih.gov

The levels of SSAT are typically low in cells but can be rapidly induced by various stimuli, including high concentrations of polyamines themselves, as a mechanism to down-regulate intracellular polyamine pools. nih.govnih.gov This tight regulation underscores the importance of SSAT in controlling cellular polyamine concentrations. nih.gov

The enzymatic reaction catalyzed by SSAT involves the transfer of an acetyl group from the donor molecule, acetyl-CoA, to the N1-aminopropyl end of spermine, resulting in the formation of N1-acetylspermine. physiology.orgphysiology.org This reaction is a key regulatory point in polyamine metabolism. nih.gov Kinetic studies have shown that the reaction mechanism for human SSAT is a random sequential mechanism, where either spermine or acetyl-CoA can bind to the free enzyme first. nih.gov

Interestingly, SSAT can also further acetylate N1-acetylspermine to produce N1,N12-diacetylspermine. physiology.orgphysiology.org This diacetylated product has been detected in cells with high SSAT activity and in the urine of mice overexpressing the enzyme. physiology.org This suggests that under conditions of high SSAT activity, N1-acetylspermine can be a substrate for a second acetylation reaction. physiology.org

Regulation of SSAT Activity and N1-Acetylspermine Levels

The activity of SSAT and consequently the levels of N1-acetylspermine are tightly regulated at multiple levels, including gene transcription, mRNA processing, translation, and protein turnover. nih.gov SSAT expression is induced by a wide range of stimuli, including toxins, hormones, cytokines, and stress pathways. nih.gov For instance, acidic conditions in the tumor microenvironment have been shown to up-regulate SAT1 expression, leading to an accumulation of N1-acetylspermidine. oup.com

The induction of SSAT by high polyamine levels creates a feedback loop that helps maintain polyamine homeostasis. nih.gov When cellular polyamine concentrations are high, SSAT is induced, leading to increased acetylation and subsequent degradation or excretion of polyamines, thereby lowering their intracellular levels. oncotarget.comnih.gov Conversely, when polyamine levels are low, SSAT activity is reduced.

Degradation of N1-Acetylspermine

Once formed, N1-acetylspermine is a substrate for another key enzyme in the polyamine catabolic pathway, polyamine oxidase.

N1-Acetylspermine as a Substrate for Polyamine Oxidase (PAO)

N1-acetylspermine is a primary substrate for the FAD-dependent enzyme, N1-acetylpolyamine oxidase (PAO), also referred to as acetylpolyamine oxidase (APAO). physiology.orgnih.govresearchgate.net This enzyme catalyzes the oxidative deamination of N1-acetylspermine. acs.org

The oxidation of N1-acetylspermine by PAO yields spermidine, 3-acetamidopropanal, and hydrogen peroxide. nih.govacs.orgresearchgate.net This reaction effectively reverses the biosynthetic pathway, converting a higher-order polyamine back to a lower-order one. physiology.org Research has indicated that N1-acetylspermine is a better substrate for PAO than non-acetylated spermine, exhibiting lower Km and higher Vmax values. The peroxisomal enzyme PAO preferentially catalyzes the oxidation of N1-acetylated polyamines. researchgate.net

The combined action of SSAT and PAO provides a two-step pathway for the conversion of spermine back to spermidine, playing a crucial role in regulating the intricate balance of intracellular polyamine pools. physiology.orgnih.gov The efficiency of this degradation pathway is dependent on the activities of both enzymes. For example, in some breast tumors, an increase in acetylated polyamines was attributed to both increased SSAT and decreased PAO activity. physiology.org

Potential Involvement of Spermine Oxidase (SMO)

Spermine oxidase (SMO or SMOK) is another key FAD-dependent enzyme in polyamine catabolism. However, unlike PAO, its primary role is the direct oxidation of spermine to spermidine, bypassing the need for an acetylation step. Its involvement in the catabolism of N1-Acetylspermine is minimal.

Human SMO displays a distinct and narrow substrate specificity, with a strong preference for spermine. nih.gov While it can oxidize N1-Acetylspermine, it does so with very low efficiency. Kinetic studies have established that human SMO prefers spermine to N1-Acetylspermine as a substrate by a factor of approximately 50-fold. nih.gov The acetylation of the N1 position, which makes the compound an ideal substrate for PAO, conversely makes it a poor substrate for SMO. nih.gov This is likely because SMO requires the substrate to have three protonated nitrogen atoms for optimal activity, a state which is hindered by N1-acetylation. nih.gov

| Substrate | Relative Activity/Preference |

|---|---|

| Spermine | High (Preferred Substrate) nih.gov |

| N1-Acetylspermine | Very Low (Poor Substrate) nih.gov |

The physiological significance of SMO's activity with acetylated polyamines like N1-Acetylspermine is primarily defined by its inefficiency. This poor substrate activity is crucial for maintaining two distinct and separately regulated polyamine catabolic pathways. The high specificity of SMO for spermine and PAO for acetylated polyamines ensures there is minimal overlap between their functions.

The primary physiological role of SMO is the direct conversion of spermine to spermidine, which also generates hydrogen peroxide (H₂O₂). This SMO-derived H₂O₂ has been implicated as a significant source of oxidative stress in certain cellular contexts, such as in the cytotoxic response to some antitumor polyamine analogues and in inflammation-associated cellular damage. Because SMO does not efficiently oxidize acetylated polyamines, the generation of H₂O₂ via this enzyme is almost exclusively linked to the degradation of spermine itself. Therefore, the physiological consequences of SMO activity are tied to spermine levels, not the levels of N1-Acetylspermine.

Biological Functions and Cellular Roles of N1 Acetylspermine

N1-Acetylspermine as an Endogenous Metabolite.caymanchem.comtargetmol.comsigmaaldrich.com

N1-Acetylspermine is an endogenous metabolite, meaning it is produced within the body. targetmol.com It is considered an intermediate in the metabolic pathway that converts spermine (B22157) back to spermidine (B129725). hmdb.ca This process is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to the N1 position of spermine. nih.gov The resulting N1-acetylspermine can then be either excreted from the cell or further metabolized by acetylpolyamine oxidase (APAO). nih.gov

N1-acetylspermine has been identified in various biological fluids and tissues. Its presence in urine is often considered a marker for increased activity of the SSAT enzyme. physiology.org In the liver, N1-acetylspermine has been detected, particularly under conditions of tissue stress or disease. For instance, studies have shown its presence in the liver of mice treated with carbon tetrachloride, a known hepatotoxin. nih.gov In these studies, N1-acetylspermine, along with N1-acetylspermidine, was identified using methods such as high-pressure liquid chromatography and mass spectrometry. nih.gov

Research has also documented elevated levels of N1-acetylspermidine, a related acetylated polyamine, in the hepatic tissues of patients with fulminant hepatitis and liver cirrhosis, suggesting a link between acetylated polyamine production and liver disease. nih.gov Specifically, in patients with fulminant hepatitis, exacerbated liver cirrhosis, and liver cirrhosis, hepatic putrescine and N1-acetylspermidine levels were found to be elevated. nih.gov

Table 1: Detection of N1-Acetylpolyamines in Liver Tissue

| Condition | Organism | Detected Acetylated Polyamine | Significance |

| Tetrachloromethane Treatment | Mouse | N1-Acetylspermine, N1-Acetylspermidine | Postulated as an intermediate in spermine to spermidine conversion. nih.gov |

| Fulminant Hepatitis, Liver Cirrhosis | Human | N1-Acetylspermidine | Elevated levels suggest a connection to liver disease and SSAT activity. nih.gov |

Involvement in Cellular Processes

N1-acetylspermine is implicated in a variety of fundamental cellular activities, from interacting with genetic material to influencing signaling pathways.

Polyamines, including spermine and its acetylated derivatives, are known to interact with DNA. Acetylation of spermine to form N1-acetylspermine reduces the positive charge of the molecule, which in turn alters its ability to bind to negatively charged macromolecules like DNA. physiology.org While spermine itself is effective at precipitating DNA, the acetylation at the N1 position can modulate this interaction. researchgate.net Studies on the related compound, N1-acetylspermidine, have shown that it has a certain efficiency in cleaving DNA at apurinic sites, although it is less efficient than spermidine. medchemexpress.comnih.gov This suggests that the acetylation of polyamines plays a role in modifying their interaction with damaged DNA.

Endogenous polyamines, including spermine, are recognized as modulators of several types of cation channels. nih.gov While direct studies on N1-acetylspermine's specific role are less common, the acetylation process is known to alter the charge and conformation of polyamines, which would logically impact their interaction with ion channels. physiology.org Polyamines can influence the activity of ion channels that are crucial for maintaining cellular ion homeostasis, such as potassium channels. nih.govnih.gov The regulation of these channels is vital for numerous physiological processes. mdpi.com

Polyamines are essential for both protein synthesis and DNA replication. The acetylation of polyamines, leading to the formation of N1-acetylspermine, is part of a regulatory mechanism that controls the intracellular concentrations of these vital molecules. ontosight.ai While high levels of polyamines are necessary for cell growth, their depletion through processes like acetylation can inhibit these functions. nih.gov Some studies suggest that acetylated polyamines, such as N1-acetylspermidine, may play a role in determining cell fate, potentially by influencing processes like DNA replication. nih.gov The regulation of polyamine levels through acetylation and subsequent degradation is therefore crucial for controlling cell cycle progression and proliferation. researchgate.netnih.gov

Modulation of Calcium-Dependent Immune Processes

Spermine, the precursor of N1-acetylspermine, is involved in the modulation of immune responses that are dependent on calcium. While direct studies on N1-acetylspermine's role are less common, the metabolic pathway it shares with spermine suggests its involvement in immunomodulation. Polyamines, in general, are crucial for immune system maturation and function. For instance, spermine has been shown to regulate T-cell function and can reduce inflammatory responses when supplemented. nih.gov In the context of autoimmune diseases like Systemic Lupus Erythematosus (SLE), levels of certain polyamines, including N1-acetylspermidine (a related acetylated polyamine), are significantly reduced, hinting at a role for polyamine metabolism in maintaining immune homeostasis. mdpi.com The catabolism of polyamines, which involves N-acetylated forms, can also produce reactive oxygen species (ROS), which can inhibit the function of immune cells like dendritic cells within a tumor microenvironment. nih.gov

Specific Cellular Interactions

The cellular functions of N1-acetylspermine are further defined by its specific interactions with various enzymes and transport systems.

Histone deacetylase 10 (HDAC10) is recognized as a class IIb HDAC and functions as a polyamine deacetylase. wikipedia.orgnih.gov It shows a preference for deacetylating N8-acetylspermidine. wikipedia.orgnih.govuniprot.org While its primary substrate is N8-acetylspermidine, the broader role of HDAC10 in polyamine metabolism suggests a potential, though less direct, relationship with other acetylated polyamines like N1-acetylspermine. The deacetylation of these molecules is a critical step in maintaining polyamine homeostasis, which is essential for processes like cell growth and proliferation, particularly in cancer cells. nih.gov

ATP13A2, also known as PARK9, is a lysosomal transporter that plays a crucial role in exporting polyamines from the lysosome into the cytosol. ucl.ac.uknih.govresearchgate.net This process is vital for preventing the toxic accumulation of polyamines within the lysosome. ucl.ac.uknih.gov Research has established that ATP13A2 can be stimulated by spermine and N1-acetylspermine in a concentration-dependent manner. ucl.ac.ukresearchgate.net The loss of ATP13A2 function leads to the buildup of polyamines in lysosomes, which can trigger lysosomal dysfunction and cell death, a mechanism implicated in neurodegenerative diseases. ucl.ac.uknih.govsigmaaldrich.com This highlights the importance of the ATP13A2-mediated export of N1-acetylspermine and other polyamines in cellular health. ucl.ac.uknih.gov

Table 1: Effect of Polyamines on ATP13A2 ATPase Activity

| Polyamine | Effect on ATP13A2 Activity | Reference |

| Spermine | Stimulates ATPase activity | ucl.ac.ukresearchgate.net |

| N1-Acetylspermine | Stimulates ATPase activity in a concentration-dependent manner | ucl.ac.ukresearchgate.net |

| Spermidine | Stimulates ATPase activity in a concentration-dependent manner | ucl.ac.ukresearchgate.net |

The balance of polyamines, including their acetylated forms, is intricately linked to the regulation of protein synthesis and the determination of stem cell fate.

Studies using hair follicle stem cell (HFSC) organoids have revealed a nuanced role for acetylated polyamines in determining stem cell fate. nih.govnih.govresearchgate.net Surprisingly, while a general depletion of polyamines reduces translation, it does not necessarily alter cell fate. nih.govnih.govresearchgate.net In contrast, the accumulation of acetylated polyamines, specifically N1-acetylspermidine, has been shown to favor the stem cell state by promoting self-renewal. nih.govnih.govresearchgate.net This suggests a translation-independent mechanism by which acetylated polyamines regulate stem cell fate. nih.govnih.govresearchgate.net Increased levels of N1-acetylspermidine were observed during HFSC proliferation and differentiation in vivo, further supporting the functional role of acetylated polyamines in these processes. nih.govnih.gov

Relationship with mRNA Translation and Stem Cell Fate

Association with Disease States and Physiological Conditions

N1-Acetylspermine, a key metabolite in the polyamine catabolic pathway, has been implicated in a variety of disease states and physiological conditions. Its levels and the activity of its synthesizing enzyme, spermidine/spermine N1-acetyltransferase (SSAT), are often altered in pathological processes, suggesting its potential as a biomarker and a therapeutic target.

Altered polyamine metabolism is a recognized feature of cancer, including hematological malignancies like leukemia. nih.gov Research has highlighted the significance of the enzyme responsible for producing N1-acetylspermine, spermidine/spermine N1-acetyltransferase (SSAT), and its acetylated products in different forms of leukemia.

Elevated activity of SSAT has been observed in patients with acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and acute lymphoid leukemia (ALL) when compared to healthy individuals. nih.govmdpi.com In AML and CML, a direct association has been found between SSAT activity and white blood cell counts. nih.gov This suggests a role for the polyamine catabolic pathway in the proliferation of myeloid leukemic cells.

While direct studies on N1-acetylspermine are less common, research on the closely related N1-acetylspermidine has shown its potential as a biomarker. In T-lymphoblastic leukemia/lymphoma (T-ALL/LBL), plasma levels of N1-acetylspermidine were significantly increased in patients compared to controls and showed promise for monitoring therapeutic response. ashpublications.orgashpublications.org The urinary excretion of polyamines, including acetylated derivatives, has also been noted to be slightly elevated in children with ALL and AML before chemotherapy. nih.gov Following the start of treatment, a significant increase in the excretion of acetylated polyamines is observed, which may reflect tumor cell destruction and could serve as an indicator of therapeutic response. nih.gov

Table 1: Association of SSAT and Acetylated Polyamines in Leukemia

| Leukemia Type | Key Finding | Reference(s) |

| AML, CML, ALL | Elevated SSAT activity in patients compared to controls. | nih.govmdpi.com |

| AML, CML | SSAT activity associated with white blood cell count. | nih.gov |

| T-ALL/LBL | Increased plasma N1-acetylspermidine shows potential as a therapeutic monitoring biomarker. | ashpublications.orgashpublications.org |

| ALL, AML (pediatric) | Elevated urinary excretion of acetylated polyamines post-chemotherapy. | nih.gov |

The polyamine metabolic pathway, including the production of N1-acetylspermine, is increasingly recognized for its role in cardiovascular function and disease. Studies have shown that alterations in polyamine homeostasis are associated with cardiac remodeling and function. nih.gov

In patients with heart failure, a complex relationship between polyamines and cardiac parameters has been observed. For instance, while spermidine levels positively correlate with left ventricular ejection fraction (LVEF), a measure of the heart's pumping ability, its catabolite, N1-acetylspermidine, shows a negative correlation. nih.gov This suggests that increased catabolism of spermidine, leading to higher levels of its acetylated form, is associated with poorer cardiac function. nih.gov Furthermore, N1-acetylspermine, along with spermidine and spermine, has been found to explain a significant portion of the variance in heart rate. nih.gov

Research has also pointed to the involvement of acetylated polyamines in ischemic heart conditions. N8-acetylspermidine, another acetylated form, has been identified as a potential biomarker in ischemic cardiomyopathy, a condition where the heart muscle is weakened due to reduced blood flow from coronary artery disease. ahajournals.org Patients with ischemic cardiomyopathy have been found to have higher levels of N8-acetylspermidine. ahajournals.org While this is a different isomer, it highlights the importance of polyamine acetylation in the cardiac response to ischemia. Studies in patients with acute myocardial infarction (AMI) have shown that higher serum spermidine levels are associated with an improved prognosis. mdpi.com

Table 2: N1-Acetylspermine and Related Polyamines in Cardiovascular Disease

| Condition | Analyte | Association | Reference(s) |

| Heart Failure | N1-acetylspermidine | Negatively correlated with Left Ventricular Ejection Fraction (LVEF). | nih.gov |

| Heart Failure | N1-acetylspermine | Contributes to the variance in heart rate. | nih.gov |

| Ischemic Cardiomyopathy | N8-acetylspermidine | Higher levels observed in patients. | ahajournals.org |

| Acute Myocardial Infarction | Spermidine | Higher serum levels associated with improved prognosis. | mdpi.com |

Polyamines are crucial for normal neuronal function and cognitive processes. nih.gov The polyamine system is highly sensitive to pathological changes in the brain, including those resulting from injury. nih.gov Following central nervous system (CNS) injury, there is a notable activation of spermidine/spermine-N1-acetyltransferase (SSAT), the enzyme that produces N1-acetylspermine. nih.gov This leads to an accumulation of N1-acetylspermidine in the injured brain regions. nih.gov

Research into the neuroprotective potential of polyamine analogs has yielded promising results. A derivative of spermine, N1-dansyl-spermine, has demonstrated significant neuroprotective effects in a mouse model of transient focal cerebral ischemia. nih.gov It was found to reduce the volume of the brain lesion and decrease ischemic brain edema. nih.gov This suggests that modulating polyamine pathways could be a viable strategy for mitigating brain damage after a stroke.

Furthermore, the dysregulation of polyamine metabolism has been observed in neurodegenerative diseases such as Alzheimer's disease. nih.gov In a mouse model of tauopathy, a condition characterized by the abnormal aggregation of tau protein, there was a significant increase in the catabolic enzymes SSAT and spermine oxidase (SMOX). nih.gov This indicates that the polyamine stress response is activated in the context of tau pathology. Interestingly, in vitro studies have shown that while higher-order polyamines can prevent the fibrillization of tau, acetylated spermidine did not have the same effect and, in some cases, even promoted it. researchgate.net This highlights the distinct roles of polyamines and their acetylated forms in the context of neurodegeneration.

The polyamine metabolic pathway is intricately linked with inflammatory and oxidative stress responses. The enzyme SSAT, which synthesizes N1-acetylspermine, plays a role in modulating inflammation. In the context of chronic inflammation, such as in certain skin and colon diseases, SSAT has been identified as a driver of tissue-specific regulatory T cell (Treg) dysfunction. biorxiv.org Tregs are crucial for suppressing excessive inflammatory responses, and their impairment can lead to chronic inflammation.

In a model of endotoxin-induced acute kidney injury, the expression of SSAT was found to increase, and inhibition of the polyamine catabolic pathway reduced the severity of tissue damage and oxidative stress. nih.gov This suggests that under certain pathological conditions, the upregulation of the pathway leading to N1-acetylspermine formation can contribute to oxidative injury.

Cellular resilience refers to the ability of cells to withstand and adapt to various stressors. The regulation of intracellular polyamine levels is a critical component of this resilience. Polyamines are essential for cell growth and differentiation, and their concentrations are tightly controlled through biosynthesis, catabolism, and transport. nih.govhmdb.ca

The acetylation of polyamines by SSAT to form N1-acetylspermine and N1-acetylspermidine is a key mechanism for regulating the intracellular pool of these vital molecules. nih.gov When cellular polyamine levels become excessively high, which can be toxic, SSAT is induced to acetylate them. nih.gov These acetylated polyamines can then be exported out of the cell or further catabolized by polyamine oxidase (PAO). nih.gov This process of acetylation and subsequent export or degradation helps to prevent polyamine-induced cytotoxicity and maintain cellular homeostasis.

The induction of SSAT and the subsequent acetylation of polyamines are observed in response to various cellular stresses, including exposure to toxins and certain drugs. mdpi.comnih.gov This response can be viewed as a protective mechanism to mitigate the potential damage caused by these stressors. Therefore, the pathway leading to the formation of N1-acetylspermine is integral to the cell's ability to adapt to and survive in a changing and potentially harmful environment.

The altered polyamine metabolism in cancer cells presents a promising target for therapeutic intervention. nih.gov One strategy involves the use of polyamine analogs that can manipulate the polyamine pathway to the detriment of cancer cells. N1-acetylspermine and the enzyme that produces it, SSAT, are central to some of these therapeutic approaches.

Several anticancer polyamine analogs, such as N1,N11-bis(ethyl)norspermine (BENSpm), work by potently inducing SSAT. nih.govnih.gov This high induction of SSAT leads to the rapid acetylation of natural polyamines, resulting in their depletion and an accumulation of acetylated polyamines. This depletion of essential polyamines can inhibit cancer cell growth. frontiersin.org Furthermore, some studies suggest that combining these SSAT-inducing analogs with conventional chemotherapeutic agents can enhance their efficacy, particularly in drug-resistant cancer cells. frontiersin.org

N1-acetylspermine has also been studied in the context of drug uptake. Research has shown that it can be used to investigate the transport of certain anticancer drugs. For example, it has been utilized in studies examining the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16. sigmaaldrich.com This suggests that the transporters involved in polyamine flux, which may also handle acetylated forms like N1-acetylspermine, could be exploited to improve the delivery of anticancer agents into tumor cells.

Table 3: Role of N1-Acetylspermine and SSAT in Cancer Treatment

| Therapeutic Strategy | Mechanism | Target Cancer Type(s) | Reference(s) |

| Polyamine Analogs (e.g., BENSpm) | Potent induction of SSAT, leading to polyamine depletion. | Lung, Melanoma | nih.govfrontiersin.org |

| Combination Therapy | SSAT-inducing analogs enhance chemosensitivity. | Colon | frontiersin.org |

| Drug Uptake Studies | Investigating transport of anticancer analogs (e.g., bleomycin-A5) via polyamine transporters. | General Cancer Research | sigmaaldrich.com |

Methodologies for N1 Acetylspermine Research

Analytical Techniques for Identification and Quantification

The identification and quantification of N1-Acetylspermine are primarily achieved through advanced analytical chemistry techniques. These methods offer the necessary selectivity and sensitivity for reliable analysis in research settings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N1-Acetylspermine. It is utilized for the separation and quantification of the non-derivatized compound from biological extracts, such as those from mouse liver. nih.gov The method's adaptability allows for precise measurements, which are crucial for understanding the compound's metabolic role. nih.gov

A common and effective HPLC approach involves the use of a reversed-phase column combined with an ion-pairing agent. nih.govtcichemicals.com In this method, an agent like octane (B31449) sulfonate is added to the mobile phase. nih.gov This agent forms a neutral ion-pair with the positively charged N1-Acetylspermine, increasing its retention on the nonpolar stationary phase of the reversed-phase column. nih.govtcichemicals.comlobachemie.com This technique allows for the separation of underivatized polyamines, providing a direct and efficient means of quantification. nih.gov The choice of ion-pairing reagent and its concentration in the mobile phase are critical parameters that can be adjusted to optimize the separation of various ionic compounds. tcichemicals.comlobachemie.comfishersci.no

For instance, a method for separating N1-Acetylspermine and related compounds might use a mobile phase gradient system with varying concentrations of ammonium (B1175870) formate (B1220265) (AmFm) and acetonitrile (B52724) (ACN) to achieve separation on a reversed-phase column, with detection by mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD). helixchrom.com

Table 1: Example HPLC Method for N1-Acetylspermine

| Parameter | Specification |

|---|---|

| Chromatography Mode | Reversed-Phase Ion-Pairing nih.govhelixchrom.com |

| Stationary Phase | C18 or similar reversed-phase column nih.gov |

| Mobile Phase Component | Acetonitrile (ACN) and Ammonium Formate (AmFm) buffer helixchrom.com |

| Ion-Pairing Reagent | Octane sulfonate nih.gov |

| Detection | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) helixchrom.com |

Thin-Layer Chromatography (TLC) is another valuable technique employed in N1-Acetylspermine research. nih.gov To enhance detection and separation, N1-Acetylspermine and other polyamines are often derivatized with dansyl chloride. nih.govnih.gov This process attaches a fluorescent dansyl group to the primary and secondary amine functions of the polyamine, creating dansyl derivatives that are highly visible under UV light. nih.govnih.gov

The resulting fluorescent derivatives can then be separated by TLC and quantified. nih.gov This method has been successfully used to identify and estimate the levels of N1-Acetylspermine and N1-acetylspermidine in liver extracts from animal models. nih.gov The synthesis and characterization of these dansyl derivatives are crucial for confirming their identity, which is often achieved by comparing their chromatographic behavior and mass spectra to authentic, synthesized standards. nih.gov The purity of commercially available N1-Acetylspermine trihydrochloride is often confirmed by TLC, indicating its role as a standard analytical procedure for this compound. sigmaaldrich.comkrackeler.comsigmaaldrich.com

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), stands as a powerful tool for the definitive identification and sensitive quantification of N1-Acetylspermine. nih.govnih.gov Initial identification has been performed using mass spectrometry of the dansyl derivatives of the compound. nih.gov

Modern methods utilize LC-MS/MS for high-throughput, accurate, and precise quantification of acetylated polyamines, including N1-Acetylspermine, in various biological fluids like plasma, urine, and saliva. nih.gov These methods are characterized by their high sensitivity and robustness, which are essential for clinical research. nih.gov The technique involves separating the compound with liquid chromatography before it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge (m/z) ratios of the precursor ion and its fragments create a unique spectral signature for confident identification and quantification. nih.govresearchgate.net

Table 2: LC-MS/MS Fragmentation Data for N1-Acetylspermine [M+H]+

| Database/Source | Precursor m/z | Instrument Type | Top 5 Fragment Peaks (m/z) |

|---|---|---|---|

| PubChem (Keio Univ.) nih.gov | 245 | LC-ESI-QQ | 245.4, 227.2, 129.4, 171.2, 224.7 |

| HMDB nih.gov | Not Specified | Not Specified | 100.0763, 112.1124, 84.0806, 58.0651, 129.1386 |

| MassBank (RIKEN) | Not Specified | LC-ESI-QTOF | 100.076, 129.139, 171.150, 72.081, 83.086 |

LC-MS/MS is particularly well-suited for the quantification of charged metabolites like N1-Acetylspermine. nih.gov A key challenge in metabolomics is the accurate measurement of these polar, charged molecules. Developed assays demonstrate excellent linearity over a wide range of concentrations, often from 0.0375 to 2500 ng/mL for N1-Acetylspermine. nih.gov The precision and accuracy of these quantitative methods are typically validated at multiple concentration levels, with relative standard deviations and percent error in quantification being less than 15%, meeting the stringent requirements for bioanalytical method validation. nih.gov Such high-throughput methods can allow for the processing of hundreds of samples per day, facilitating large-scale clinical and research studies. nih.gov

The use of stable isotope-labeled internal standards is critical for accurate quantification in mass spectrometry-based metabolomics. Deuterium-labeled N1-Acetylspermine serves this purpose effectively. medchemexpress.comoup.comnih.gov Synthesized versions, such as N1-Acetylspermine-d3 and N1-acetylspermine-2,2,3,3,4,4-d6, are used as internal standards in quantitative assays. medchemexpress.comoup.com

These labeled compounds are chemically identical to the endogenous N1-Acetylspermine but have a higher mass due to the deuterium (B1214612) atoms. nih.gov When added to a biological sample at a known concentration before processing, they co-elute with the unlabeled analyte and are detected by the mass spectrometer. nih.gov By comparing the signal intensity of the labeled standard to the unlabeled endogenous compound, researchers can correct for any sample loss during preparation and for variations in instrument response (ion suppression or enhancement), thereby ensuring highly accurate and precise quantification. nih.govoup.com The synthesis of these deuterated analogues has been achieved through multi-step chemical protection and deprotection procedures. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint.

Interactive Table: Predicted FTIR Absorption Bands for N1-Acetylspermine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amide C=O | Stretch | ~1650 | The "Amide I" band is a strong indicator of the acetyl group. |

| Amide N-H | Bend | ~1550 | The "Amide II" band, resulting from N-H bending and C-N stretching. |

| N-H (Amine Salts) | Stretch | 2400-3000 (broad) | The hydrochloride salts of the primary and secondary amines result in broad absorption bands. |

| C-H (Aliphatic) | Stretch | 2850-2960 | Arising from the methylene (B1212753) (-CH2-) groups in the polyamine backbone. |

This table is predictive and based on established principles of FTIR spectroscopy.

In Vitro and In Vivo Research Models

N1-Acetylspermine has been investigated in various cell culture models, particularly in the context of cancer research. The human prostate cancer cell line DU145 is a notable example. In studies of polyamine metabolism in prostate cancer, DU145 cells, which are androgen-non-responsive, have been used alongside other prostate cell lines to understand how polyamines and their derivatives influence cell growth and physiology.

Research has shown that polyamines like spermine (B22157) can have differential effects on the growth of prostate cancer cells, and this is linked to the activity of enzymes such as spermidine (B129725)/spermine N1-acetyltransferase (SSAT), which produces N1-acetylspermine. ru.nl Furthermore, metabolomic profiling of prostate-derived cell lines revealed that levels of N1-acetylspermine were elevated in androgen-responsive prostate cancer cells compared to non-responsive ones like DU145, highlighting its potential role in hormone-driven cancer metabolism. plos.orgnih.gov This suggests that the production of N1-acetylspermine is a significant metabolic event in certain cancer phenotypes. plos.org

Mouse models have been instrumental in elucidating the in vivo roles of the polyamine metabolic pathway, which includes N1-acetylspermine. In studies focusing on hair follicle stem cells, while the related metabolite N1-acetylspermidine was identified as a key determinant of cell fate, this compound was used as a research chemical in the associated organoid experiments. biologists.com These studies also found that forced proliferation and differentiation of hair follicles in mice led to elevated levels of acetylated polyamines, suggesting a functional role for this metabolic pathway in vivo. biologists.com

Genetically engineered mouse models have provided deeper insights. Mice with a targeted disruption (knockout) of the Sat1 gene, which codes for the SSAT enzyme, were created to study the consequences of blocked polyamine catabolism. researchgate.netnih.gov These SSAT-KO mice exhibit altered polyamine homeostasis, confirming the enzyme's critical role in converting spermine to N1-acetylspermine for subsequent breakdown. researchgate.net Conversely, transgenic mice overexpressing spermine oxidase (SMO), another key enzyme in polyamine metabolism, showed compensatory changes in SSAT activity, further linking the activities of these enzymes to the regulation of N1-acetylspermine levels in brain tissue and the cellular response to injury. plos.org

Organoid cultures, which are three-dimensional structures that mimic the architecture and function of organs, have emerged as a sophisticated model for studying cell behavior. This compound has been utilized in hair follicle stem cell (HFSC) organoid cultures. biologists.com In this research, scientists investigated how polyamines regulate stem cell fate decisions. The study revealed that while depletion of natural polyamines did not by itself affect cell fate, the accumulation of acetylated polyamines, such as N1-acetylspermidine, favored the stem cell state. biologists.com this compound was one of the compounds administered to these organoid cultures to modulate the levels of acetylated polyamines and dissect their specific roles, independent of other metabolic effects. biologists.com

Experimental Approaches

The study of N1-acetylspermine is intrinsically linked to the enzymes that produce and degrade it. Specific enzyme activity assays are crucial for understanding its regulation.

Spermidine/spermine N1-acetyltransferase (SSAT/SAT1): This is the rate-limiting enzyme in polyamine catabolism that catalyzes the transfer of an acetyl group from acetyl-CoA to spermine, forming N1-acetylspermine. semanticscholar.org SSAT activity is often measured by incubating cell or tissue lysates with a radiolabeled acetyl-CoA and a polyamine substrate (spermine). The resulting radiolabeled N1-acetylspermine is then separated from the unreacted acetyl-CoA using chromatographic methods and quantified. The induction of SSAT is a key indicator of increased polyamine catabolism. nih.gov Interestingly, N1-acetylspermine itself can be a substrate for SSAT, leading to the formation of N1,N12-diacetylspermine. physiology.org

Polyamine Oxidase (PAO/APAO): After its formation, N1-acetylspermine is a primary substrate for N1-acetylpolyamine oxidase (PAO), a flavin-dependent enzyme. semanticscholar.orgscispace.comnih.gov PAO oxidizes N1-acetylspermine to produce spermidine, hydrogen peroxide, and 3-acetamidopropanal. scispace.comebi.ac.uk Assays for PAO activity often utilize N1-acetylspermine as the substrate. scispace.comnih.gov One common method involves measuring the production of hydrogen peroxide through a coupled reaction that generates a chemiluminescent or fluorescent signal. scispace.com Another approach uses radiolabeled N1-[14C]acetylspermine and measures the formation of the product, 3-[14C]acetamidopropanal, after separation on a chromatography column. nih.gov

Spermine Oxidase (SMO): It is important to distinguish PAO from spermine oxidase (SMO). While both are involved in polyamine back-conversion, SMO directly oxidizes spermine to spermidine without the need for prior acetylation. scispace.com N1-acetylspermine is not a preferred substrate for SMO. plos.org Assays for SMO are similar to those for PAO but specifically use spermine as the substrate. The distinct substrate specificities of PAO (for N1-acetylspermine) and SMO (for spermine) allow researchers to differentiate these two critical catabolic pathways. scispace.com

Interactive Table: Key Enzymes in N1-Acetylspermine Metabolism

| Enzyme | Abbreviation | Role | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Spermidine/spermine N1-acetyltransferase | SSAT (SAT1) | Production | Spermine, Spermidine | N1-Acetylspermine, N1-Acetylspermidine |

| N1-Acetylpolyamine Oxidase | PAO (APAO) | Degradation | N1-Acetylspermine, N1-Acetylspermidine | Spermidine, Putrescine, H₂O₂ |

Polyamine Depletion and Supplementation Studies

A fundamental approach to elucidating the roles of specific polyamines, including N1-acetylspermine, involves the strategic depletion of endogenous polyamine pools and subsequent supplementation. These studies allow researchers to observe the cellular consequences of reduced natural polyamines and the specific effects of introducing acetylated forms.

Depletion Methodologies: Cellular polyamine depletion is typically achieved through two primary strategies: enzymatic inhibition of biosynthesis and induction of catabolism.

Inhibition of Polyamine Biosynthesis: The most common method involves using 2-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine synthesis pathway. nih.gov Treatment with DFMO leads to a reduction in putrescine and spermidine levels. nih.gov This inhibition of biosynthesis has been shown to upregulate the activity of the polyamine transport system, a compensatory mechanism triggered by the depletion of the intracellular free polyamine pool. nih.govmdpi.com

Induction of Polyamine Catabolism: An alternative and highly effective depletion strategy is to increase the activity of spermidine/spermine N1-acetyltransferase (SSAT or SAT1), a key catabolic enzyme. nih.govphysiology.org SSAT acetylates spermidine and spermine to form N1-acetylspermidine and N1-acetylspermine, respectively. nih.gov This can be accomplished by transfecting cells with an adenovirus encoding SAT1 (AdSAT1) or by using polyamine analogs like N1,N11-diethylnorspermine (DENSpm), which strongly induce SAT1 expression. nih.govnih.gov This process effectively depletes the natural polyamines, spermidine and spermine, while causing an accumulation of their acetylated forms. nih.govnih.gov The resulting acetylated polyamines are then either excreted from the cell or further broken down by acetylpolyamine oxidase (PAOX). physiology.orgmdpi.com

Supplementation and Rescue Experiments: Following depletion, cells can be supplemented with specific polyamines to investigate their distinct functions. For instance, in studies where natural polyamines were depleted by DENSpm, subsequent supplementation with putrescine was used to rescue the observed effects, thereby confirming that the effects were due to the depletion of natural polyamines rather than the accumulation of acetylated ones. nih.gov Conversely, supplementing cells directly with N1-acetylspermidine has been used to study its specific role as a signaling molecule, for example, in determining hair follicle stem cell fate. nih.gov

These depletion and supplementation studies are critical for dissecting the complex and sometimes opposing roles of natural versus acetylated polyamines in cellular processes like cell growth, differentiation, and apoptosis. nih.govnih.gov

Table 1: Methodologies and Findings in Polyamine Depletion and Supplementation Studies This is an interactive table. Select a row to see more details.

| Method | Agent/Tool | Mechanism | Primary Outcome on Polyamine Pools | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Inhibition of Biosynthesis | DFMO | Irreversibly inhibits ornithine decarboxylase (ODC). | Decreases putrescine and spermidine. | Depletion of polyamines upregulates the polyamine transport system. | nih.govmdpi.com |

| Induction of Catabolism | SSAT/SAT1 Overexpression (e.g., AdSAT1) | Increases the primary enzyme for polyamine catabolism. | Rapidly depletes spermidine and spermine; increases N1-acetylated forms. | Severe depletion of natural polyamines can lead to mitochondria-mediated apoptosis. | nih.govnih.gov |

| Induction of Catabolism | DENSpm | Induces SSAT/SAT1 expression. | Depletes natural polyamines; increases N1-acetylspermidine and N1-acetylspermine. | Revealed a role for N1-acetylspermidine in promoting stem cell self-renewal. | nih.gov |

| Supplementation (Rescue) | Putrescine | Replenishes the precursor for spermidine and spermine synthesis. | Partially restores natural polyamine levels after DENSpm treatment. | Rescued the effects of DENSpm, indicating the depletion of natural polyamines was the causative factor. | nih.gov |

Uptake Experiments utilizing Transporters (e.g., SLC22A16)

The transport of polyamines, including N1-acetylspermine, across the cell membrane is a regulated process mediated by specific protein transporters. nih.gov Research into these transport mechanisms often involves uptake experiments using cell lines that express or overexpress specific transporters, many of which belong to the Solute Carrier (SLC) family. frontiersin.org

Mammalian polyamine transport is an energy-dependent process, but the specific proteins involved are not fully characterized. mdpi.com However, studies have identified several potential candidates. Kinetic analyses in colorectal cancer cells have suggested the existence of at least two separate transport systems for putrescine and spermidine. mdpi.com

A key transporter implicated in polyamine-related transport is SLC22A16, also known as the human carnitine transporter. Research has demonstrated that SLC22A16 mediates the high-affinity uptake of certain polyamine analogs. In this context, N1-acetylspermine has been utilized as a valuable research tool. Specifically, it has been used in competitive uptake studies to probe the function of the SLC22A16 transporter. These experiments have helped to characterize the transporter's substrate specificity, for instance, in mediating the uptake of the anticancer polyamine analogue bleomycin-A5. sigmaaldrich.com The methodology involves incubating cells expressing the transporter with a labeled substrate (like bleomycin-A5) in the presence and absence of potential competitors, such as N1-acetylspermine, to determine if they share the same uptake pathway.

Table 2: Findings from N1-Acetylspermine-Related Transporter Uptake Experiments This is an interactive table. Select a row to see more details.

| Transporter | Cell System | Compound(s) Studied | Experimental Approach | Key Finding | Reference |

|---|---|---|---|---|---|

| Polyamine Transport System (General) | Colorectal Cancer Cell Lines | Putrescine, Spermidine | Kinetic analysis of uptake after polyamine depletion via DFMO. | Transport is a saturable process; evidence for separate transporters for putrescine and spermidine. | mdpi.com |

| SLC22A16 | Human Cells | Bleomycin-A5, N1-Acetylspermine | Competitive uptake assay. | N1-Acetylspermine was used to study the uptake mechanism of the anticancer agent bleomycin-A5 via the SLC22A16 transporter. | sigmaaldrich.com |

| Polyamine Transport System (General) | Lung Adenocarcinoma Cells | Natural Polyamines, Nanopolyamines | Comparison of uptake in transport-competent vs. transport-deficient cells. | Cells unable to transport natural polyamines were also unable to import and accumulate nanopolyamines, suggesting a shared transport mechanism. | mdpi.com |

Ribosome Footprinting for Translation Rate Analysis

Ribosome footprinting, or Ribo-seq, is a powerful high-throughput sequencing technique used to obtain a genome-wide snapshot of protein translation. nih.gov The method works by sequencing mRNA fragments that are protected by actively translating ribosomes. The density of these "footprints" on a given mRNA transcript is proportional to the rate at which it is being translated into protein. nih.gov This allows researchers to measure gene expression at the level of translation, revealing regulatory controls that are invisible to methods that only measure mRNA abundance. nih.gov

Polyamines are known to be essential for protein synthesis. Consequently, ribosome footprinting is a valuable tool for investigating how changes in the intracellular polyamine environment—such as the depletion of natural polyamines and the accumulation of acetylated forms like N1-acetylspermine—impact global and gene-specific translation rates.

Future Directions and Research Perspectives

Unraveling the Full Spectrum of N1-Acetylspermine's Biological Interactions

N1-acetylspermine is primarily recognized as a product of spermine (B22157)/spermidine (B129725) N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. nih.govphysiology.org This acetylation process alters the charge of the polyamine, which can affect its binding to negatively charged molecules like nucleic acids and influence its cellular functions. physiology.org The acetylated derivatives are then either excreted from the cell or further metabolized by acetylpolyamine oxidase (APAO). physiology.orgphysiology.org

Future research will likely focus on elucidating the less-understood biological roles of N1-acetylspermine. While its precursor, spermine, is known to be involved in maintaining membrane potential, regulating intracellular pH, and controlling cell volume, the specific functions of N1-acetylspermine are still being explored. nih.gov Investigations into its direct interactions with cellular machinery, including transcription factors and signaling proteins, could reveal novel regulatory pathways. For instance, studies have shown that SSAT, the enzyme producing N1-acetylspermine, can influence cell growth and metastasis through signaling pathways like AKT/β-catenin in liver and colon cancer cells. nih.gov Understanding how N1-acetylspermine itself participates in or modulates these pathways is a critical next step. Furthermore, exploring its role in cellular processes beyond cancer, such as in neurodegeneration and inflammatory responses, represents a promising area of inquiry. nih.govhenryford.com

Investigating N1-Acetylspermine as a Biomarker for Disease

The potential of acetylated polyamines, including N1-acetylspermine, as biomarkers for various diseases, particularly cancer, is an area of intense research. mdpi.com Elevated levels of acetylated polyamines in urine and tissues have been associated with increased SSAT activity, a common feature in many cancers. physiology.orgnih.gov

Urinary levels of N1,N12-diacetylspermine, a related acetylated polyamine, have shown promise as a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer. physiology.org Similarly, studies have investigated the utility of urinary N1,N12-diacetylspermine for detecting breast and colorectal cancers. plos.org More directly, N1-acetylspermine has been identified as a potential biomarker in the saliva and urine of patients with head and neck cancer. escholarship.org

Future research will need to validate these findings in larger, more diverse patient cohorts to establish the clinical utility of N1-acetylspermine as a reliable biomarker. This includes determining its sensitivity and specificity for different cancer types and stages. plos.org A key challenge is that the accumulation of acetylated polyamines depends not only on SSAT activity but also on the activity of APAO, the enzyme that degrades them. physiology.org Therefore, a comprehensive understanding of the entire polyamine metabolic pathway is crucial for accurate biomarker interpretation. The development of "smart-tracking" agents, like amantadine (B194251), which is acetylated by SSAT, offers a novel approach to non-invasively monitor SSAT activity and, by extension, cancer presence. nih.gov

{

"headers": ["Compound", "Disease", "Sample Type", "Key Findings", "Citation"],

"rows": [

["N1-acetylspermine (ASP)", "Head and Neck Cancer (HNC)", "Saliva, Urine", "ASP was elevated in HNC saliva. ASP, N8-acetylspermidine (ASD), and N1,N12-diacetylspermine (DAS) were significantly different in the urine of HNC patients.", "[ escholarship.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBuVGY6OH4UgO-UpH28IrD7aZHjFwRljMsAA8_EepraYloQHw2GhTUHCKZWqS3RelkdxbN3datV01FRuZTd4104Vn-txb9b2O0tI9PE64UmoC65agtphiDn72hqXw0Sy_-19fuJNLJZO8WlDHFdz4at7ZAU1Dw4OShVhtpWYSoTXzpUEq82n64NqZ8Qch9Vi8HasDICaTQQ1iOCjqiMTQ%3D)]"],

["N1,N12-diacetylspermine (DAS)", "Non-small Cell Lung Cancer", "Urine", "Recognized as a valid non-invasive marker for diagnosis and prognosis.", "[ physiology.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlNKAdcJZe_O7TUo3Vp1bPCMC7Sx5f46uU7iBBYT6gc32pHWXAB32_ZhEFUOlfHxigOT-IvW0pwHSD9pwJCjqXWzAH7eHhzdVhtvH6MNSWWcD--KVtOkiSBl03ZS1b9UJEVX9X4xf9yax7kipQ9clQ8utJyG2hg_4R)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2mRxTRjjGw9Jwo79SG5K9MlkcKeEVGyaHwFybfXKoVH_lOsy1QdRQWLBRnmi7VAjok0_qoqq4ZpliVatsQHuisT6OM7sWRHxwBcplqAPe_1jRVFtxKO7MxqL3JVMwZW7gpyGA8sr5bF39OLJLxD_Tpbo__ynh9vPgbICM4fEx38Bo_vNtJ-6CoVm5KGzeZAN8kIewMh7GpFvGNAEqFzDwdhikRbbvV-PDZEkBjlI21lMsrTdeoirk-qL7GNRSiJbq-GOtyTSAymmLrMS2gnFY7NoN)]"],

["N1,N12-diacetylspermine (DAS)", "Breast and Colorectal Cancers", "Urine", "Evaluated for its utility as a tumor marker.", "[ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHs4eExm2aZn1z7WSm69qdhFW70OlwdW61yzpA8GUN2g0MjaonO_7gQ_Hvl3kuIpzP9jilj0hcU_TjqiQGRCky5aqNGzRyvHHfrVWegvLRQv_C47eJJAF5FGg0YQ7yI-Z2yDmhw1J_ndeTfkKV2AVQ6iT4-Odj0Wki7yZQTCNPi3KeGMbw%3D)]"],

["N1,N12-diacetylspermine (DAS)", "Various Cancers (Esophageal, Gastric, Breast, etc.)", "Urine", "Positive rates of urinary DAS were found to be between 20%-50% in the studied cancers.", "[ nii.ac.jp(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxwYPT6PdqfKPRGTyhOzy2YNTduWS7fqUBbe40oOwv_jMNDRk-V-fNJ9JQBbYtgckVbWRRu7zsB28XeEpBwtIph1-5SplfqUaK6XA6LEjuiNwxcpIFlDyb4Oqrcd01U-X2EtooxYV69wQhB0pwHr9c8YJgTz4TLuQDqA%3D%3D)]"],

["Acetylated amantadine (as a proxy for SSAT-1 activity)", "Breast, Prostate, and Lung Cancer", "Urine", "Higher urinary levels of acetylated amantadine were detected in cancer patients, correlating with disease severity.", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzkh88foV2FCV9l9j4LFZf7YNPBqv3JIppry-O6Spl2O-Uwzrv1g9yDqwevFdoRW1hS-FGNGLVTSgQFhc2mEWhWtIgIyyMeWwymQuJvRQpbmPOv_2xRevAUeigEQ1ADp2eKMsdFRNpdymXCDw%3D)]"],

["Polyamines (Putrescine, Spermidine, Spermine)", "Prostate Cancer", "Urine", "Urinary spermine showed potential as a diagnostic biomarker to differentiate prostate cancer from benign prostatic hyperplasia.", "[ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHs4eExm2aZn1z7WSm69qdhFW70OlwdW61yzpA8GUN2g0MjaonO_7gQ_Hvl3kuIpzP9jilj0hcU_TjqiQGRCky5aqNGzRyvHHfrVWegvLRQv_C47eJJAF5FGg0YQ7yI-Z2yDmhw1J_ndeTfkKV2AVQ6iT4-Odj0Wki7yZQTCNPi3KeGMbw%3D)]"]

]

}Therapeutic Potential and Analog Development

The dysregulation of polyamine metabolism in cancer cells presents a promising target for therapeutic intervention. mdpi.com Since many cancer cells rely on elevated polyamine levels for their growth and proliferation, strategies aimed at depleting intracellular polyamines are being actively explored. mdpi.comnih.gov This can be achieved by inhibiting polyamine biosynthesis or by inducing polyamine catabolism.

The development of synthetic polyamine analogs is a key strategy in this area. mdpi.com Some analogs can potently induce SSAT activity, leading to the depletion of natural polyamines like spermine and spermidine, thereby inhibiting cell growth. physiology.orgnih.gov For example, analogs like N1,N11-bis(ethyl)norspermine (BENSPM) have been shown to be potent inducers of SSAT. nih.gov SBP-101 (diethyl dihydroxyhomospermine) is another spermine analog that has shown efficacy in slowing tumor progression, partly by modulating polyamine metabolism. mdpi.com

Future research will focus on designing more specific and potent SSAT inducers and inhibitors of polyamine biosynthesis. A deeper understanding of how these analogs are transported into cells and how they interact with the polyamine metabolic enzymes will be crucial for developing effective cancer therapies. mdpi.com Furthermore, exploring the therapeutic potential of targeting the SSAT-N1-acetylspermine axis in other diseases, such as those involving inflammation or metabolic dysregulation, could open up new treatment avenues. oup.com

Advanced Methodological Development for N1-Acetylspermine Analysis

Accurate and sensitive quantification of N1-acetylspermine and other polyamines in biological samples is essential for both basic research and clinical applications. nih.gov Various analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being one of the most powerful methods. nih.govnih.govmdpi.com

Researchers have developed robust LC-MS/MS methods for the simultaneous quantification of multiple polyamines and their acetylated derivatives in diverse biological matrices, including serum, urine, and tissue. nih.govstanford.edu These methods often involve a derivatization step to improve the chromatographic separation and detection of the polyamines. nih.gov Online solid-phase extraction (SPE) coupled to LC-MS/MS has further streamlined the process, minimizing sample pretreatment and enabling high-throughput analysis. nih.gov

Future advancements in this area will likely focus on improving the sensitivity and specificity of these methods, allowing for the detection of very low concentrations of N1-acetylspermine in complex biological samples. henryford.com The development of methods that can distinguish between isomers, such as N1-acetylspermidine and N8-acetylspermidine, is also important for a more detailed understanding of polyamine metabolism. nih.gov Additionally, creating analytical techniques that require minimal sample volume and preparation will be crucial for their application in large-scale clinical studies and for the development of point-of-care diagnostic tests. nih.gov

{

"headers": ["Method", "Analytes", "Key Features", "Citation"],

"rows": [

["SPE-LC/MS/MS", "Eight polyamines including N1-acetyl-spermine", "High-throughput, minimized sample pretreatment with a single derivatization step. Analysis time of 4 minutes.", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVlwx4o8QHCNYqnZFjU8laavpA1g0vUZ0PNXeS4BXNVurghbdSUUopDySKrHFv6JcQRUBeN6tf4H2f2FXS5F2VNJrYHxkSHrfdQHbq6afYd6aQ_RZ0QuX-QI6UBYw9KmSAqZQUmDqbAt7-RH4%3D)]"],

["Hybrid Tandem Mass Spectrometry", "Polyamines and five acetylpolyamines including N1-acetylspermine", "Simultaneous analysis of heptafluorobutyryl (HFB) derivatives. MS/MS used to differentiate isomers.", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvdZPayVeHvk6Mpl9Gg94Xb0E6lG2h4aJa-FVzgtiipofXDSgqzX1vNoDdfHSZMZEJ0_pMigeXjDJ6nRyRLvghZh2XLHc7x-fkJ-q6OiO_6MPtZ4o06qOA1qMIaaQTqL-hUzuU)]"],

["LC-MS/MS", "Polyamines and their amino acid precursors in lung tissue", "Used trichloroacetic acid for extraction, which also acted as an ion pairing agent to enhance retention.", "[ stanford.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqH79CvL4R7Bsdu7viQhJETCQ1pyPmmZcO4f4QXO8ddqCnUEnZzWrp98xB0opyj3F95GwXWkI0UaDQ30WTvfTJAojKUz_gItbufHR5Vnmm4Tp8PzL5fk47wOXoyTIx3odnXAJNtlSQzv_n07RuLUHa_U3PjKwlJZk_6T6eu2KoeJOT-RyXsmsDTKPCIj5E8RYJlxM_0w-TbBsctQoeQ6Pb0qJJXBDdqXdhTiQ9WQ6_)]"],

["High-Pressure Liquid-Chromatography (HPLC)", "N1-acetylspermine and N1-acetylspermidine", "Used a reversed-phase column with octane (B31449) sulfonate for ion-pairing.", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSjNOzK5m5gZVBZZ42fF0DaYp3R1QUU2B36OmDM1t_tHqhpn2hIRciWMO_UTGG12yehL3r4Hlpc0DquAGCCJmsMsLNrZmDS6M_HpkNPOB9VMtewaZILtNC766y-4PDi5TMKbU%3D)]"],

["Thin-Layer Chromatography (TLC)", "Dansyl derivatives of N1-acetylspermine", "Used for identification and quantification.", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSjNOzK5m5gZVBZZ42fF0DaYp3R1QUU2B36OmDM1t_tHqhpn2hIRciWMO_UTGG12yehL3r4Hlpc0DquAGCCJmsMsLNrZmDS6M_HpkNPOB9VMtewaZILtNC766y-4PDi5TMKbU%3D)]"],

["UPLC-MS/MS", "Putrescine, spermidine, and spermine", "Used for determining urinary levels in prostate cancer patients.", "[ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHs4eExm2aZn1z7WSm69qdhFW70OlwdW61yzpA8GUN2g0MjaonO_7gQ_Hvl3kuIpzP9jilj0hcU_TjqiQGRCky5aqNGzRyvHHfrVWegvLRQv_C47eJJAF5FGg0YQ7yI-Z2yDmhw1J_ndeTfkKV2AVQ6iT4-Odj0Wki7yZQTCNPi3KeGMbw%3D)]"]

]

}Q & A

Basic Research Questions

Q. How can N1-Acetylspermine trihydrochloride be analytically distinguished from other polyamine derivatives (e.g., N8-Acetylspermidine) in biological samples?

- Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) with optimized ion transitions targeting the compound’s unique molecular weight (353.76 g/mol) and fragmentation patterns. For example, monitor the transition m/z 353.76 → 254.63 (characteristic of the acetylated spermine backbone). Cross-validate with synthetic standards and adjust mobile-phase gradients to resolve co-eluting metabolites like N8-Acetylspermidine dihydrochloride (MW 260.20 g/mol) .

Q. What are the recommended storage conditions for this compound to ensure stability in long-term studies?

- Methodological Answer :

- Powder : Store at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stable for up to 3 years.

- Solutions : Prepare in ultrapure water (50 mg/mL) and aliquot to avoid freeze-thaw cycles. Store at -80°C for ≤1 year. Use amber vials to minimize light exposure .

Q. What experimental models are suitable for studying this compound’s role as an endogenous metabolite in leukemia research?

- Methodological Answer :

- In vitro : Use leukemia cell lines (e.g., K562 or HL-60) treated with physiologically relevant concentrations (1–10 µM). Measure apoptosis via flow cytometry (Annexin V/PI staining) and correlate with intracellular polyamine levels using HPLC .

- In vivo : Xenograft models with polyamine-depleted diets to assess tumor growth inhibition upon exogenous supplementation .

Advanced Research Questions

Q. How should researchers design competitive uptake assays to evaluate this compound’s interaction with the SLC22A16 transporter?

- Methodological Answer :

- Competitive Binding : Co-incubate cells (e.g., HEK293 overexpressing SLC22A16) with radiolabeled bleomycin A5 and increasing concentrations of this compound. Quantify uptake inhibition via scintillation counting.

- Kinetic Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare with known substrates (e.g., carnitine derivatives) to infer transporter affinity .

Q. What methodological considerations are critical when investigating this compound’s impact on polyamine metabolism in inflammatory models?

- Methodological Answer :

- TEER Assays : Use polarized epithelial cell monolayers (e.g., Caco-2) treated with IFN-γ (100 ng/mL) and this compound (10 µM). Measure transepithelial electrical resistance (TEER) over 24–48 hours to assess barrier function.

- Metabolomic Profiling : Pair with LC-MS/MS to quantify downstream metabolites (e.g., spermidine, putrescine) and validate pathway modulation via enzyme activity assays (e.g., spermidine/spermine acetyltransferase) .

Q. How can researchers resolve contradictions in reported effects of this compound on HDAC10 activity?

- Methodological Answer :

- Enzyme Kinetics : Perform in vitro HDAC10 assays with purified enzyme and synthetic substrates (e.g., N1,N8-diacetylspermidine). Compare kinetic parameters (Kₘ, Vₘₐₓ) in the presence/absence of this compound.

- Inhibitor Controls : Include trichostatin A (TSA) to distinguish HDAC10-specific activity from off-target effects. Validate findings using siRNA-mediated HDAC10 knockdown models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.